molecular formula C8H4N2O3S B155201 Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide CAS No. 1887-57-6

Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide

Cat. No. B155201
CAS RN: 1887-57-6
M. Wt: 208.2 g/mol
InChI Key: LAEQKZGWJXACHJ-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide, also known as BTDD, is a heterocyclic organic compound with the molecular formula C8H4N2O2S. It is a diazo compound that has been extensively studied for its potential applications in various fields of science, including chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide is not fully understood. However, it is believed that Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide acts as a reactive intermediate that can form covalent bonds with various biological molecules, including proteins and nucleic acids. This can lead to the inhibition of various biological processes, including DNA replication and protein synthesis.

Biochemical And Physiological Effects

Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide has been shown to have various biochemical and physiological effects. In vitro studies have shown that Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide can inhibit the growth of various cancer cells and can also improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide in lab experiments is its ability to form covalent bonds with various biological molecules, which can lead to the inhibition of various biological processes. However, one of the main limitations of using Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide in lab experiments is its potential toxicity, which can lead to adverse effects on biological systems.

Future Directions

There are several future directions for the study of Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide. One future direction is the development of new synthesis methods for Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide that are more efficient and environmentally friendly. Another future direction is the study of the mechanism of action of Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide in more detail, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the study of the potential toxicity of Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide and its effects on biological systems could lead to the development of safer and more effective drugs.

Synthesis Methods

Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide can be synthesized using various methods, including the reaction of 2-aminothiophenol with diazomethane, the reaction of 2-aminothiophenol with chloroacetic acid, and the reaction of 2-aminothiophenol with ethyl chloroformate. The most commonly used method for the synthesis of Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide is the reaction of 2-aminothiophenol with diazomethane. This method involves the reaction of 2-aminothiophenol with diazomethane in the presence of a catalyst, which leads to the formation of Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide.

Scientific Research Applications

Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide has been extensively studied for its potential applications in various fields of science, including chemistry, biochemistry, and pharmacology. In chemistry, Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide has been used as a reagent for the synthesis of various organic compounds. In biochemistry, Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide has been used to study the mechanism of action of various enzymes and proteins. In pharmacology, Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide has been studied for its potential applications in the treatment of various diseases, including cancer and Alzheimer's disease.

properties

CAS RN

1887-57-6

Product Name

Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide

Molecular Formula

C8H4N2O3S

Molecular Weight

208.2 g/mol

IUPAC Name

2-diazo-1,1-dioxo-1-benzothiophen-3-one

InChI

InChI=1S/C8H4N2O3S/c9-10-8-7(11)5-3-1-2-4-6(5)14(8,12)13/h1-4H

InChI Key

LAEQKZGWJXACHJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C(=[N+]=[N-])S2(=O)=O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=[N+]=[N-])S2(=O)=O

synonyms

2-Diazobenzo[b]thiophen-3(2H)-one 1,1-dioxide

Origin of Product

United States

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